molecular formula C14H15N3 B2501737 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline CAS No. 2415540-77-9

4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline

Cat. No. B2501737
CAS RN: 2415540-77-9
M. Wt: 225.295
InChI Key: PJZCCVSCKSIKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline” is a compound that contains a 7-azabicyclo[2.2.1]heptane (7-azanorbornane) nucleus . This nucleus is a bridged heterocyclic structure found in various compounds, including the alkaloid epibatidine . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists .


Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . This process involves a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .


Molecular Structure Analysis

The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring has been presented as its hydrochloride salt, namely 7-azabicyclo[2.2.1]heptan-7-ium chloride . The complete cation is generated by a crystallographic mirror plane with the N atom lying on the mirror, as does the chloride anion .


Chemical Reactions Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .

Mechanism of Action

While the specific mechanism of action for “4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline” is not mentioned in the search results, it’s worth noting that compounds with a 7-azabicyclo[2.2.1]heptane nucleus, such as epibatidine, are known to be potent acetylcholine nicotinic receptor agonists .

properties

IUPAC Name

4-(7-azabicyclo[2.2.1]heptan-7-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-4-13-12(3-1)14(16-9-15-13)17-10-5-6-11(17)8-7-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZCCVSCKSIKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.